

An In-depth Technical Guide to the Chemical and Physical Properties of α -Ylangene

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Compound of Interest

Compound Name: *alpha*-Ylangene

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Abstract

α -Ylangene is a tricyclic sesquiterpene hydrocarbon found as a constituent of various essential oils, most notably ylang-ylang oil from *Cananga odorata*. This document provides a comprehensive overview of the known chemical and physical properties of α -ylangene, including its structural characteristics, physicochemical parameters, and spectral data. Additionally, it outlines general experimental protocols for its isolation and analysis. While specific biological signaling pathways for α -ylangene are not yet fully elucidated, this guide presents a hypothetical signaling pathway based on the known anti-inflammatory activities of related sesquiterpenes, providing a framework for future research.

Chemical and Physical Properties

The chemical and physical properties of α -ylangene are summarized in the tables below. These values are compiled from various sources and include both experimental and estimated data.

Table 1: General Chemical Properties of α -Ylangene

Property	Value	Source(s)
IUPAC Name	(1S,2R,6R,7R,8S)-1,3-dimethyl-8-(propan-2-yl)tricyclo[4.4.0.0 ^{2,7}]dec-3-ene	[1]
Synonyms	(+)- α -Ylangene, d-Ylangene	
CAS Number	14912-44-8	
Molecular Formula	C ₁₅ H ₂₄	[2] [3]
Molecular Weight	204.35 g/mol	[4]
Chemical Class	Sesquiterpenoid	

Table 2: Physical Properties of α -Ylangene

Property	Value	Source(s)
Appearance	Pale yellow clear liquid (estimated)	[2]
Boiling Point	248.00 to 249.00 °C at 760.00 mm Hg	[2]
Melting Point	< 25 °C (experimental); 38.67 °C (estimated)	[5] [6]
Density	0.939 g/cm³ (estimated)	
Vapor Pressure	0.038 mmHg at 25.00 °C (estimated)	[2]
Flash Point	221.00 °F (105.00 °C)	[2]
Refractive Index	1.509 ± 0.02 (estimated)	[7]
Optical Rotation	Not Available	[5]
Solubility	Soluble in alcohol; Insoluble in water (0.1614 mg/L at 25 °C, estimated)	[2]
logP (o/w)	6.210 (estimated)	[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of α -ylangene. While complete spectral assignments are not readily available in the public domain, this section provides an overview of the expected spectral characteristics.

Mass Spectrometry (MS)

The mass spectrum of α -ylangene is characterized by a molecular ion peak (M^+) at m/z 204, corresponding to its molecular weight. The fragmentation pattern is consistent with a sesquiterpene hydrocarbon structure. The NIST WebBook provides a reference mass spectrum for ylangene^[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR data with full assignments for α -ylangene are not consistently reported in publicly available literature. However, based on its chemical structure, the following general characteristics can be expected:

- ^1H NMR: The spectrum would exhibit signals in the aliphatic region (0.5-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the tricyclic system. An olefinic proton signal would be expected in the downfield region (around 5.0-5.5 ppm).
- ^{13}C NMR: The spectrum would show 15 distinct carbon signals, including several in the aliphatic region, two olefinic carbons, and quaternary carbons. A publication by Formáček and Kubeczka provides ^{13}C NMR chemical shifts for other sesquiterpenes isolated from ylang-ylang oil, which can serve as a reference for expected chemical shift ranges[9].

Infrared (IR) Spectroscopy

An IR spectrum of α -ylangene would be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

- C-H stretching (sp^3): Strong bands in the 2850-2960 cm^{-1} region.
- C-H stretching (sp^2): A weaker band around 3020-3100 cm^{-1} for the olefinic C-H bond.
- C=C stretching: A medium to weak band around 1650 cm^{-1} .
- C-H bending: Various bands in the fingerprint region (below 1500 cm^{-1}).

Experimental Protocols

Isolation and Purification of α -Ylangene from Ylang-Ylang Oil

The following is a general protocol for the isolation and purification of α -ylangene from ylang-ylang essential oil, based on common techniques for sesquiterpene separation.

Objective: To isolate α -ylangene from a complex essential oil mixture.

Materials:

- Ylang-ylang essential oil
- Silica gel (60-120 mesh) for column chromatography
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Glass column for chromatography
- Fraction collector
- Rotary evaporator
- GC-MS for fraction analysis

Methodology:

- Preparation of the Silica Gel Column: A glass column is packed with a slurry of silica gel in hexane. The column is allowed to settle and is then washed with hexane to ensure uniform packing.
- Sample Loading: The ylang-ylang essential oil is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.
- Column Chromatography: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.
- Fraction Collection: Fractions are collected at regular intervals using a fraction collector.
- Analysis of Fractions: Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing α -ylangene.
- Pooling and Concentration: Fractions enriched with α -ylangene are pooled together.

- Solvent Removal: The solvent is removed from the pooled fractions using a rotary evaporator under reduced pressure to yield purified α -ylangene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify α -ylangene in an essential oil sample.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).

GC-MS Conditions (Typical):

- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 240 °C at a rate of 3 °C/minute.
 - Hold at 240 °C for 10 minutes.
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 amu.
 - Ion Source Temperature: 230 °C.

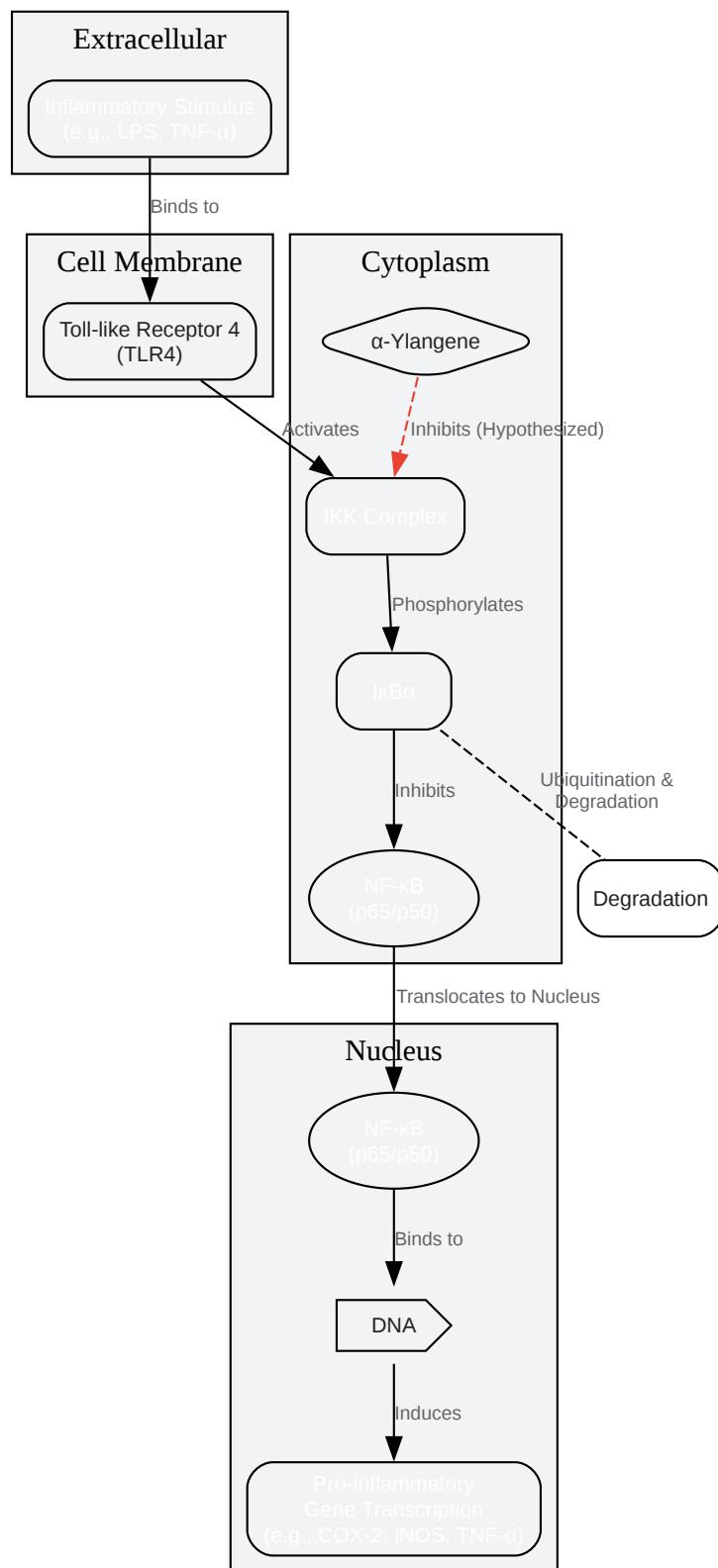
Identification: The identification of α -ylangene is based on the comparison of its retention time and mass spectrum with those of a reference standard or with data from spectral libraries such

as the NIST library[8].

Biological Activity and Signaling Pathways (Hypothetical)

While direct evidence for the specific signaling pathways modulated by α -ylangene is limited, many sesquiterpenes are known to possess anti-inflammatory properties through the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[9][10][11]. The NF- κ B pathway is a key regulator of the inflammatory response, and its inhibition is a target for the development of anti-inflammatory drugs.

Based on this, a hypothetical mechanism of action for α -ylangene is proposed to involve the inhibition of the NF- κ B pathway.

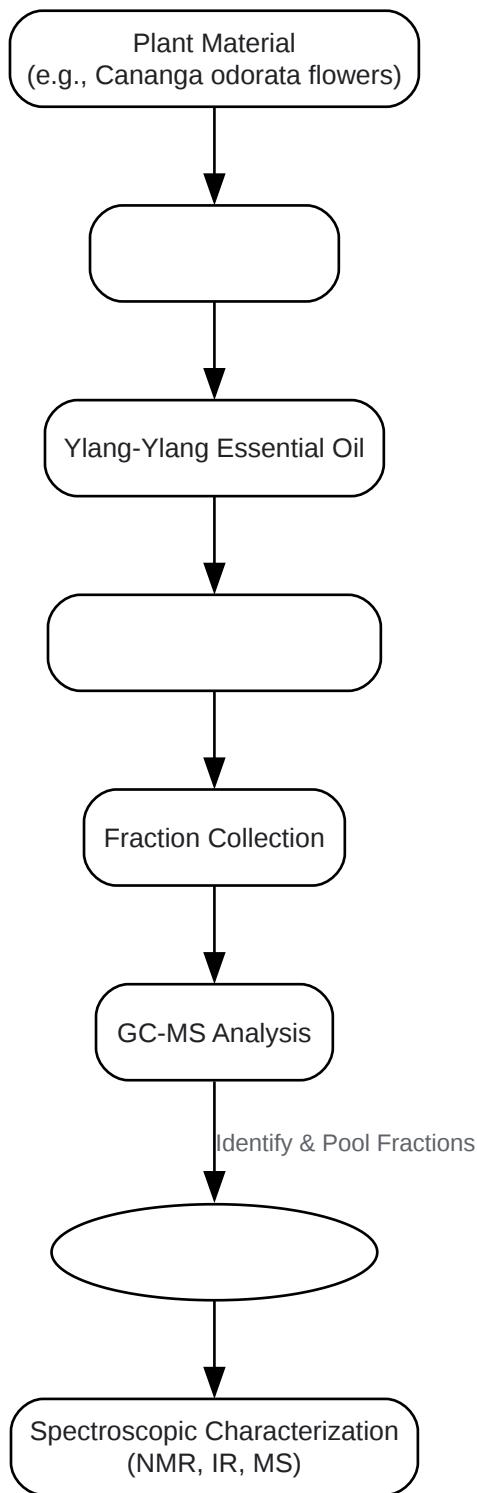


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Caption: Hypothetical inhibition of the NF-κB signaling pathway by α -ylangene.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction, isolation, and characterization of α -ylangene from a plant source.



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Caption: General experimental workflow for α -ylangene isolation and characterization.

Conclusion

α -Ylangene is a well-characterized sesquiterpene in terms of its basic chemical and physical properties. However, there is a notable lack of publicly available, detailed spectroscopic data and specific biological activity studies. The provided hypothetical signaling pathway offers a starting point for investigating the potential anti-inflammatory effects of α -ylangene. Further research is warranted to fully elucidate its pharmacological profile and to confirm its mechanism of action, which could pave the way for its development as a therapeutic agent.

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